molecular formula C11H14N2S B2881337 2-Amino-5-cyclohexylthiophene-3-carbonitrile CAS No. 1505213-33-1

2-Amino-5-cyclohexylthiophene-3-carbonitrile

Cat. No. B2881337
CAS RN: 1505213-33-1
M. Wt: 206.31
InChI Key: QSUMWCUTWRYASI-UHFFFAOYSA-N
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Description

“2-Amino-5-cyclohexylthiophene-3-carbonitrile” is a chemical compound with the CAS Number: 1505213-33-1 . It has a molecular weight of 206.31 and its molecular formula is C11H14N2S . The compound is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of 2-aminothiophene-3-carbonitrile derivatives, which includes “2-Amino-5-cyclohexylthiophene-3-carbonitrile”, has been studied using high-speed vibration milling . The process uses the inexpensive and environmentally friendly Et2NH as a catalyst . The reaction conditions were optimized and the derivatives were obtained in good yield . This method has advantages in terms of short reaction time and facile conditions .


Molecular Structure Analysis

The InChI code for “2-Amino-5-cyclohexylthiophene-3-carbonitrile” is 1S/C11H14N2S/c12-7-9-6-10 (14-11 (9)13)8-4-2-1-3-5-8/h6,8H,1-5,13H2 . The InChI key is QSUMWCUTWRYASI-UHFFFAOYSA-N .

Scientific Research Applications

Facile Synthesis and Reactivity

2-Amino-thiophene derivatives, including those similar to 2-Amino-5-cyclohexylthiophene-3-carbonitrile, have been synthesized using various methods, demonstrating significant reactivity towards different chemical agents. For example, Elkholy and Morsy (2006) discussed the synthesis of 5, 6, 7, 8-tetrahydropyrimido[4,5-b]-quinoline derivatives from a precursor synthesized by treating cyclohexanone with 2-benzylidenemalononitrile and explored their antimicrobial activities (Elkholy & Morsy, 2006).

Application in Dyes and Pigments

2-Amino-thiophene derivatives have also found applications in the synthesis of azo dyes, exhibiting good coloration and fastness properties on polyester, as discussed by Sabnis and Rangnekar (1989) (Sabnis & Rangnekar, 1989).

Antitumor Activity

A study by Khalifa and Algothami (2020) on novel 2-aminothiophene derivatives synthesized using Gewald methodology demonstrated potential antitumor activities against hepatocellular carcinoma and breast cancer cell lines (Khalifa & Algothami, 2020).

Novel Synthesis Methods

Sharanin and Sharanina (1974) developed a new synthesis method for 2-amino-3-cyano-4,5-tetramethylenethiophene, demonstrating the versatility of thiophene derivatives in chemical synthesis (Sharanin & Sharanina, 1974).

Antiproliferative Activity and Solubility Enhancement

Ferreira et al. (2018) characterized a novel 2-aminothiophene derivative and its β-cyclodextrin binary system, showing improved solubility and potential anticancer activities (Ferreira et al., 2018).

Gewald Reaction Expansion

Abaee et al. (2017) explored the scope of the Gewald reaction, expanding it to a four-component process that highlights the reactivity of 2-aminothiophene-3-carbonitrile functionality, indicating potential applications in sensing technologies (Abaee et al., 2017).

properties

IUPAC Name

2-amino-5-cyclohexylthiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c12-7-9-6-10(14-11(9)13)8-4-2-1-3-5-8/h6,8H,1-5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUMWCUTWRYASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=C(S2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-cyclohexylthiophene-3-carbonitrile

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